Midkine (9-23)

CD4+ T-cell epitope HLA-DR binding affinity immunopeptidomics

Midkine (9-23) is a 15-amino-acid synthetic peptide fragment (sequence LTLLALLALTSAVAK) corresponding to residues 9 through 23 of the human Midkine (MDK/MK) signal peptide. Midkine is a 13-kDa heparin-binding growth factor encoded by the MDK gene, belonging to the pleiotrophin family, and is overexpressed in numerous human malignancies while remaining largely undetectable in normal adult tissues.

Molecular Formula
Molecular Weight
Cat. No. B1575145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMidkine (9-23)
SynonymsMidkine (9-23)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Midkine (9-23) Peptide for T-Cell Epitope Research and Cancer Vaccine Development


Midkine (9-23) is a 15-amino-acid synthetic peptide fragment (sequence LTLLALLALTSAVAK) corresponding to residues 9 through 23 of the human Midkine (MDK/MK) signal peptide. Midkine is a 13-kDa heparin-binding growth factor encoded by the MDK gene, belonging to the pleiotrophin family, and is overexpressed in numerous human malignancies while remaining largely undetectable in normal adult tissues [1]. The 9-23 fragment encompasses a validated, naturally processed CD4+ T-cell epitope that is presented by common HLA-DR and DP4 molecules and is recognized by T cells primed against tumor cells endogenously expressing full-length Midkine [1]. This peptide is explicitly claimed in patent filings as an immunogenic component for anticancer vaccine compositions [2].

Why Midkine (9-23) Cannot Be Replaced by Full-Length Midkine or Adjacent Overlapping Peptides


Although Midkine (9-23) overlaps substantially with the adjacent peptide Midkine (14-28) and both are located within the signal peptide, their functional outcomes are profoundly divergent: 9-23-specific CD4+ T cells recognize tumor cells that naturally process and present the endogenous Midkine protein via HLA class II, whereas 14-28-specific T cells fail to recognize any tumor cell line expressing Midkine, despite 14-28 being numerically more immunogenic in peptide form [1]. Substituting full-length recombinant Midkine protein for the 9-23 fragment in T-cell epitope mapping or immunomonitoring assays confounds epitope identification because the full protein contains multiple competing epitopes (including 64-78, 78-92, 99-113) and obscures the specific contribution of the signal peptide-derived response [1]. Other signal peptide fragments such as Midkine (1-15) and (4-18) bind a different and narrower HLA repertoire, lacking the combined breadth and tumor-processing competence that defines the 9-23 fragment [1]. These functional differences mean that generic substitution by adjacent fragments, full-length protein, or structurally related pleiotrophin peptides will yield qualitatively distinct and potentially misleading experimental results in T-cell immunology and cancer vaccine studies.

Quantitative Differential Evidence for Midkine (9-23) Versus Closest Comparators


HLA Class II Binding Breadth and Affinity: Midkine (9-23) vs Midkine (14-28)

Midkine (9-23) binds to 8 common HLA class II molecules with nanomolar-range IC50 values, whereas the adjacent overlapping peptide Midkine (14-28) binds only 4 molecules with generally weaker affinity [1]. The 9-23 fragment exhibits sub-nanomolar binding to HLA-DR1 (IC50 = 0.2 nM) and HLA-DR11 (IC50 = 0.3 nM), and strong binding to HLA-DR4 (1 nM), HLA-DR15 (5 nM), HLA-DR7 (13 nM), and HLA-DRB5 (2 nM). In contrast, 14-28 binds HLA-DR1 with a 170-fold higher IC50 (34 nM), HLA-DR4 at 401 nM versus 1 nM for 9-23, and HLA-DR7 at 590 nM versus 13 nM [1]. The broader HLA coverage of 9-23 (8 molecules) compared with 14-28 (4 molecules) predicts population coverage across a wider range of Caucasian HLA allotypes [1].

CD4+ T-cell epitope HLA-DR binding affinity immunopeptidomics

Tumor Cell Recognition by Peptide-Specific T Cells: Midkine (9-23) vs Midkine (14-28)

Midkine (9-23)-specific CD4+ T-cell lines were specifically stimulated by autologous dendritic cells loaded with lysates of MDK-expressing tumor cells (HepG2 hepatocellular carcinoma and HeLa cells transfected with MDK), whereas Midkine (14-28)-specific T-cell lines were not stimulated by any tumor lysate tested [1]. Furthermore, a 9-23-specific T-cell line (821.14) was directly stimulated by HLA-DR-compatible A375.MDK melanoma cells but not by untransfected A375 cells, confirming tumor-cell presentation of the naturally processed 9-23 epitope. By contrast, the 14-28-specific T-cell line (820.31) responded to its cognate peptide presented by PBMCs but failed to respond to either A375.MDK or A375 tumor cells [1].

tumor immunology antigen processing CD4+ T-cell recognition

In Vitro T-Cell Priming Frequency Across HLA-Typed Donor Panel: Midkine (9-23) vs Other Midkine Peptides

Midkine (9-23) induced a CD4+ T-cell response in approximately one-third of 25 naïve healthy donors tested, yielding 1 to 6 independent peptide-specific T-cell lines per responsive donor [1]. In the initial screening across 7 donors, peptide 9-23 generated 4 T-cell lines, compared with 10 lines for 14-28, 3 for 99-113, and 2 for 105-119 [1]. Despite generating fewer initial lines than 14-28, only 9-23-specific T cells recognized tumor-expressed Midkine, establishing a qualitative selectivity that overrides the quantitative line count [1]. Peptides derived from the mature Midkine protein (e.g., 25-39, 38-52, 89-103) failed to induce any T-cell lines in this donor cohort (0 lines each) [1].

T-cell priming naïve donor screening immunogenicity

Patent Protection and Clinical Translation Rationale: Midkine (9-23) as a Claimed Anticancer Vaccine Epitope

Midkine (9-23) is explicitly claimed in granted patent families (US 20110159022, EP 2296697, WO2009153463A1) as an immunogenic peptide derived from the Midkine protein for use as an anticancer vaccine or as a reagent for immunomonitoring of cellular responses against Midkine during cancer or anticancer treatment [2]. The patent specifically claims peptides corresponding to amino acid positions 9-21, 9-22, 9-23, 14-28, and 110-124 of the Midkine protein. However, among these claimed fragments, only 9-23 (and its shorter variants 9-21 and 9-22) demonstrates both broad HLA class II binding and tumor-cell processing competence, while 14-28 and 110-124 lack the latter property [1]. This regulatory-grade intellectual property designation distinguishes 9-23 from unclaimed Midkine fragments that may be used for basic research but lack a translational development pathway [2].

cancer vaccine intellectual property immunomonitoring

Comparison of Midkine (9-23) to Full-Length Recombinant Midkine for Epitope-Mapping Applications

Full-length recombinant Midkine (121 amino acids, ~13.3 kDa) contains multiple competing CD4+ T-cell epitopes distributed across its signal peptide (1-15, 4-18, 9-23), junction region (14-28), and mature protein (64-78, 78-92, 99-113, 110-124), making it impossible to attribute T-cell responses to a specific epitope without peptide-level dissection [1]. Using the defined Midkine (9-23) fragment instead of full-length protein enables precise quantification of signal peptide-specific CD4+ T-cell responses without interference from mature protein epitopes [1]. Furthermore, the 9-23 peptide's sequence (LTLLALLALTSAVAK, MW ~1,564 Da) is entirely contained within the signal peptide (aa 1-22), providing structural clarity absent in full-length Midkine, which requires proper disulfide bond formation and folding for biological activity [1].

epitope mapping structure-function assay development

High-Value Research and Industrial Application Scenarios for Midkine (9-23)


Cancer Vaccine Formulation: CD4+ T-Cell Epitope Component with Tumor-Processing Validation

Midkine (9-23) can be incorporated as a CD4+ T-helper epitope in multi-epitope anticancer vaccine constructs targeting Midkine-overexpressing tumors (bladder, prostate, breast, lung, liver, and colon cancers). Unlike 14-28, which fails to be processed and presented by tumor cells, the 9-23 epitope is naturally processed from endogenously expressed Midkine and presented by common HLA-DR molecules (DR1, DR4, DR7, DR11, DR15) and DP4, covering a broad Caucasian population [1]. The peptide's explicit claim in patent families US 20110159022 and EP 2296697 provides a defined intellectual property framework for commercial vaccine development [2].

Immunomonitoring Reagent for Midkine-Specific CD4+ T-Cell Responses in Clinical Trials

The 9-23 peptide serves as a sequence-defined reagent for ELISpot and intracellular cytokine staining assays to monitor Midkine-specific CD4+ T-cell responses in cancer patients enrolled in immunotherapy trials. Its ability to prime T cells from approximately one-third of naïve donors ensures adequate response detection sensitivity [1]. Using 9-23 instead of full-length recombinant Midkine eliminates cross-reactivity from mature protein epitopes (64-78, 78-92, 99-113) and provides an epitope-specific readout that correlates with tumor recognition capacity [1].

HLA Class II Epitope Discovery and Validation: Signal Peptide Antigen Processing Studies

Midkine (9-23) represents one of the few experimentally validated examples of a signal peptide-derived CD4+ T-cell epitope that survives antigen processing and is presented by tumor cells, making it a model peptide for studying non-canonical antigen presentation pathways [1]. Researchers can use this defined 15-mer to investigate the mechanisms by which signal peptides access the HLA class II processing pathway, compare processing efficiency against peptides straddling the signal peptide–mature protein junction (e.g., 14-28), and identify the responsible proteases and chaperones [1].

Quality Control Reference Standard for Midkine Peptide Library Screening

As a well-characterized peptide with quantitative HLA binding data across 12 class II molecules (8 positive, IC50 values from 0.2 to 94 nM) [1], Midkine (9-23) can serve as a positive control reference standard in peptide library screening campaigns for immunodominant epitope identification in other tumor-associated antigens, enabling inter-assay normalization and validation of binding assay performance.

Quote Request

Request a Quote for Midkine (9-23)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.